2,4,4,5-Tetramethyl-3-(3-oxobut-1-en-1-yl)cyclohex-2-en-1-one
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Overview
Description
2,4,4,5-Tetramethyl-3-(3-oxo-1-butenyl)-2-cyclohexen-1-one is an organic compound that belongs to the class of cyclohexenones. These compounds are characterized by a cyclohexene ring with a ketone functional group. The presence of multiple methyl groups and a butenyl side chain makes this compound unique in its structure and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,4,5-Tetramethyl-3-(3-oxo-1-butenyl)-2-cyclohexen-1-one can be achieved through various organic synthesis methods. One common approach involves the aldol condensation reaction between a suitable cyclohexanone derivative and an aldehyde or ketone. The reaction typically requires a base catalyst such as sodium hydroxide or potassium hydroxide and is carried out under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale aldol condensation reactions followed by purification steps such as distillation or recrystallization. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,4,4,5-Tetramethyl-3-(3-oxo-1-butenyl)-2-cyclohexen-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methyl groups and the butenyl side chain can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: May serve as a probe or ligand in biochemical studies.
Medicine: Potential use in drug development due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2,4,4,5-Tetramethyl-3-(3-oxo-1-butenyl)-2-cyclohexen-1-one exerts its effects depends on its interaction with molecular targets. The compound may interact with enzymes, receptors, or other biomolecules, leading to changes in biochemical pathways. Detailed studies are required to elucidate the exact mechanisms and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
2,4,4,5-Tetramethyl-2-cyclohexen-1-one: Lacks the butenyl side chain.
3-(3-Oxo-1-butenyl)-2-cyclohexen-1-one: Lacks the multiple methyl groups.
2,4,4,5-Tetramethyl-3-(2-oxo-1-butenyl)-2-cyclohexen-1-one: Different position of the oxo group.
Uniqueness
2,4,4,5-Tetramethyl-3-(3-oxo-1-butenyl)-2-cyclohexen-1-one is unique due to the combination of its multiple methyl groups and the butenyl side chain, which may confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
75332-28-4 |
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Molecular Formula |
C14H20O2 |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
2,4,4,5-tetramethyl-3-(3-oxobut-1-enyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C14H20O2/c1-9-8-13(16)11(3)12(14(9,4)5)7-6-10(2)15/h6-7,9H,8H2,1-5H3 |
InChI Key |
KEIPKMLOEISKCN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)C(=C(C1(C)C)C=CC(=O)C)C |
Origin of Product |
United States |
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